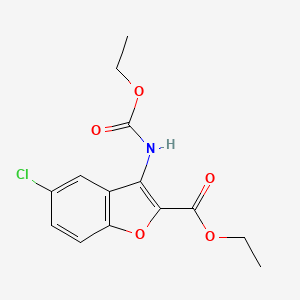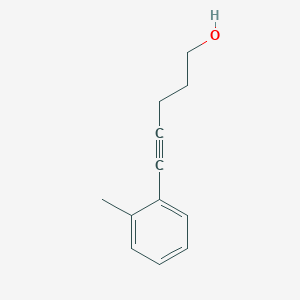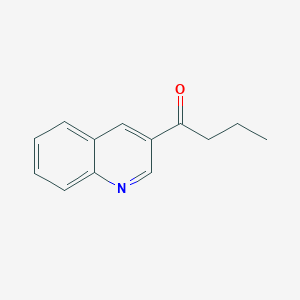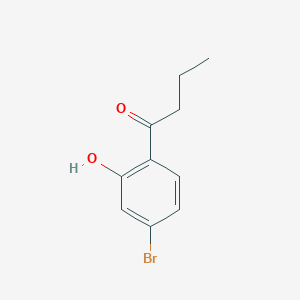
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysis to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives involve similar strategies, including one-pot etherification and dehydrative cyclization .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Halogen substitution reactions are common, especially at the 5-position of the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The reactions are typically carried out under mild conditions to preserve the integrity of the benzofuran ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen substitution can yield various halogenated benzofuran derivatives .
Aplicaciones Científicas De Investigación
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit certain enzymes and disrupt cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound of the derivative, known for its wide range of biological activities.
5-Chloro-benzofuran: A simpler derivative with similar properties but less complex structure.
3-Ethoxycarbonylamino-benzofuran: Another derivative with comparable biological activities.
Uniqueness
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H14ClNO5 |
|---|---|
Peso molecular |
311.72 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18) |
Clave InChI |
QQXLVQAJFXHCAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B8483159.png)








![Methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8483230.png)



